molecular formula C13H13NO B7517779 Naphthaleneacet-amide methyl-ester

Naphthaleneacet-amide methyl-ester

Cat. No.: B7517779
M. Wt: 199.25 g/mol
InChI Key: SXGJUAYXRYWLTF-UHFFFAOYSA-N
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Description

Naphthaleneacet-amide methyl-ester is an organic compound that belongs to the class of esters and amides It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphthaleneacet-amide methyl-ester typically involves the esterification of naphthaleneacetic acid with methanol, followed by amidation. One common method is the reaction of naphthaleneacetic acid with methanol in the presence of a catalyst such as trimethylchlorosilane, which facilitates the formation of the ester. The resulting ester is then reacted with an amine to form the amide .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Naphthaleneacet-amide methyl-ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.

    Substitution: The aromatic ring of naphthalene can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Nitrated, halogenated, and sulfonated naphthalene derivatives.

Scientific Research Applications

Naphthaleneacet-amide methyl-ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of naphthaleneacet-amide methyl-ester involves its interaction with specific molecular targets and pathways. The ester and amide functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic naphthalene ring can also interact with hydrophobic regions of proteins and other biomolecules, affecting their function .

Comparison with Similar Compounds

    Naphthaleneacetic acid: A precursor to naphthaleneacet-amide methyl-ester, used in plant growth regulation.

    Naphthaleneacetamide: Another derivative of naphthaleneacetic acid, with similar applications in plant growth regulation.

    Naphthaleneacetic acid ethyl ester: Similar to the methyl ester but with an ethyl group instead of a methyl group.

Uniqueness: this compound is unique due to the presence of both ester and amide functional groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .

Properties

IUPAC Name

N-methyl-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGJUAYXRYWLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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